4,5-Dibromo-2-fluorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2,4-dibromo-5-fluorobenzonitrile has been reported in a paper from Wuhan University . The compound was synthesized for the first time with an 81.5% yield . The ammoxidation procedure for the preparation of the nitrile was described in detail .Molecular Structure Analysis
The InChI code for 4,5-Dibromo-2-fluorobenzonitrile is InChI=1S/C7H2Br2FN/c8-5-1-4 (3-11)7 (10)2-6 (5)9/h1-2H. The compound has a mono-isotopic mass of 276.853790 Da .Chemical Reactions Analysis
The compound may be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, which is an intermediate of fluoroquinolones . The ammoxidation procedure for the preparation of the nitrile has been described in detail .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It should be stored in a sealed container in a dry, cool, and well-ventilated place .Safety and Hazards
Properties
IUPAC Name |
4,5-dibromo-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFLVKOIAOQCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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